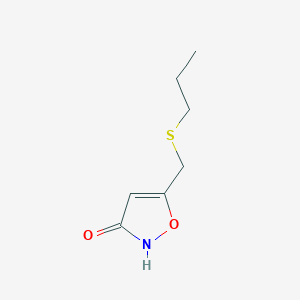
5-((propylthio)methyl)isoxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((propylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with a propylthio group. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((propylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Copper(I) iodide or ruthenium(II) chloride
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods focus on eco-friendly and scalable processes.
Chemical Reactions Analysis
Types of Reactions
5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted isoxazoles
Scientific Research Applications
5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxic compound with an isoxazole ring.
Uniqueness
5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
89660-64-0 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-(propylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9) |
InChI Key |
DUHCALASCKTQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC(=O)NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















